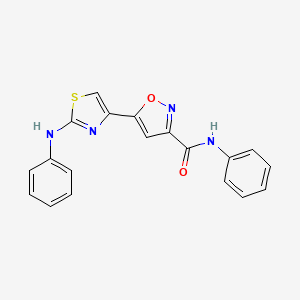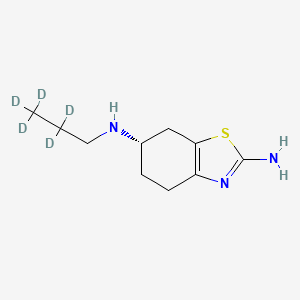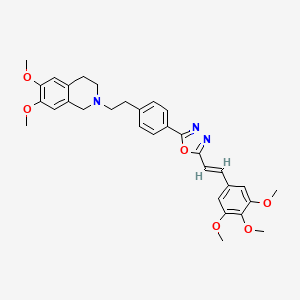
N-(1-Oxopropyl)cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Oxopropyl)cytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule that is a component of RNA. Cytidine analogs are known for their potential to inhibit DNA methyltransferases, enzymes that add methyl groups to DNA molecules. This inhibition can lead to anti-metabolic and anti-tumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxopropyl)cytidine typically involves the protection of cytosine followed by the reaction with a suitable acylating agent. One common method includes the silanization protection of cytosine using tert-butyl dimethyl chloro silane, followed by reaction with tetra-o-acetyl-d-ribose .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-Oxopropyl)cytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
N-(1-Oxopropyl)cytidine has several scientific research applications:
Chemistry: It is used as a tool to study DNA methylation and its inhibition.
Biology: It helps in understanding the role of cytidine analogs in cellular processes.
Medicine: It has potential anti-tumor activities and is studied for its therapeutic applications.
Industry: It is used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
N-(1-Oxopropyl)cytidine exerts its effects by inhibiting DNA methyltransferases. This inhibition prevents the addition of methyl groups to DNA, which can lead to changes in gene expression and cellular metabolism. The molecular targets include the active sites of DNA methyltransferases, and the pathways involved are related to DNA methylation and gene regulation .
Vergleich Mit ähnlichen Verbindungen
Zebularine: Another cytidine analog that inhibits DNA methyltransferases.
Decitabine: A cytidine analog used in the treatment of myelodysplastic syndromes.
Azacitidine: A cytidine analog used in the treatment of certain types of cancer.
Uniqueness: N-(1-Oxopropyl)cytidine is unique due to its specific structure, which includes an oxopropyl group. This structural feature may confer distinct biological activities and therapeutic potential compared to other cytidine analogs .
Eigenschaften
Molekularformel |
C12H17N3O6 |
|---|---|
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
N-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide |
InChI |
InChI=1S/C12H17N3O6/c1-2-8(17)13-7-3-4-15(12(20)14-7)11-10(19)9(18)6(5-16)21-11/h3-4,6,9-11,16,18-19H,2,5H2,1H3,(H,13,14,17,20)/t6-,9?,10+,11-/m1/s1 |
InChI-Schlüssel |
BFGBHRAPGFJCGV-AVCZIOMLSA-N |
Isomerische SMILES |
CCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Kanonische SMILES |
CCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
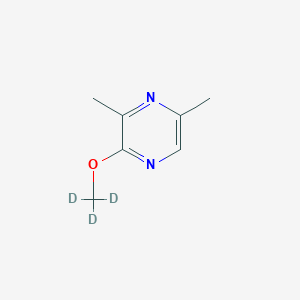
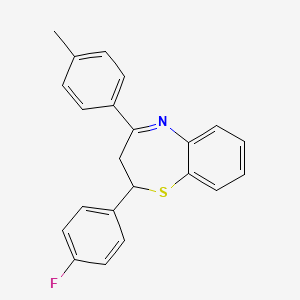
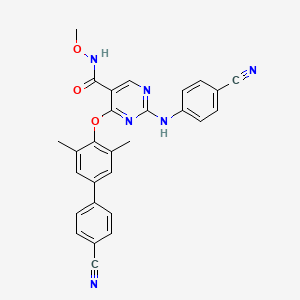

![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)

